N-isopropyl-1H-pyrazole-3-carboxamide
Description
Chemical Name: 1-(4-aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide Molecular Formula: C₁₃H₁₆N₄O Molecular Weight: 244.298 g/mol CAS Number: Not explicitly listed in the evidence, but structurally related entries include CAS 2101196-65-8 (fluorinated analog) . Purity: 95% (typical) . Storage: +4°C . Availability: Discontinued (CymitQuimica) .
This compound features a pyrazole core substituted with a 4-aminophenyl group at position 1 and an isopropyl carboxamide at position 2.
Properties
IUPAC Name |
N-propan-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)9-7(11)6-3-4-8-10-6/h3-5H,1-2H3,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXTSGRYSIIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
N-isopropyl-1H-pyrazole-3-carboxamide has diverse applications across several scientific domains:
Medicinal Chemistry
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies indicate that it may target specific pathways involved in cancer progression, such as the BRAF(V600E) mutation, demonstrating IC50 values below 50 µM against various cancer cell lines .
- Anti-inflammatory Properties : It exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes, with reported IC50 values around 47 nM . Molecular docking studies suggest effective binding to mitogen-activated protein kinases (MAPKs) involved in inflammation .
Biological Research
- Mechanism of Action : The compound's mechanism may involve modulation of enzyme activity or receptor interactions, influencing cellular signaling pathways related to inflammation and cancer .
- Structure-Activity Relationship (SAR) : Modifications on the pyrazole ring significantly affect biological activity, with studies documenting various derivatives and their respective IC50 values against different targets .
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory (COX-2) | 47 |
| Derivative A | Structure | Anticancer (BRAF) | <50 |
In Vitro Anti-inflammatory Effects
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Case Study 1: Antitumor Efficacy
A study using xenograft models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests a strong potential for therapeutic application in oncology.
Case Study 2: Safety Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This enhances its viability for further clinical development.
Mechanism of Action
The mechanism of action of N-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Fluorinated Derivative: 4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide
Molecular Formula : C₉H₁₅FN₄O
Molecular Weight : 214.24 g/mol
CAS : 2101196-65-8
Purity : ≥97% .
Application : High-purity API intermediate for pharmaceuticals .
Key Differences :
- Substituent: The 2-fluoroethyl group replaces the 4-aminophenyl group.
- The smaller molecular weight (214.24 vs. 244.30 g/mol) may enhance solubility .
Simplest Pyrazole Analog: 4-Amino-1H-pyrazole-3-carboxylic Acid
Molecular Formula : C₄H₅N₃O₂
Molecular Weight : 127.10 g/mol
Key Differences :
Pyrrole-Based Analog: N-isopropyl-1H-pyrrole-3-carboxamide
Molecular Formula : C₈H₁₂N₂O
Molecular Weight : 152.19 g/mol
CAS : 952674-94-1 .
Key Differences :
- Core Structure : Pyrrole (5-membered ring with one nitrogen) vs. pyrazole (two adjacent nitrogens).
- Impact : Pyrroles exhibit distinct electronic properties due to aromaticity differences, which may alter binding affinity in biological targets. The smaller size (152.19 g/mol) could improve absorption but reduce target specificity .
Aryl-Substituted Pyrazole: N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide
Synthesis : Uses EDCI/HOBT coupling reagents, similar to methods for synthesizing the parent compound .
Key Differences :
- Substituents : Additional aryl and benzyl groups increase steric bulk and molecular weight.
Comparative Data Table
Research Implications
- Fluorinated Analogs : The introduction of fluorine in CAS 2101196-65-8 highlights a strategic approach to optimizing metabolic stability and solubility, critical for API development .
- Discontinued Status : The discontinuation of the parent compound () may reflect challenges in synthesis scalability, stability, or efficacy, prompting a shift toward fluorinated or simplified derivatives.
- Structural Diversity : Variations in substituents (e.g., aryl, fluoroalkyl) underscore the importance of structure-activity relationship (SAR) studies in medicinal chemistry .
Biological Activity
N-isopropyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, are known for their pharmacological potential. They exhibit a range of biological activities such as anti-inflammatory, anticancer, and antiparasitic properties. The structural modifications in pyrazole compounds often lead to enhanced biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related derivatives:
- Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer progression, including CDK2 and FLT3. For instance, a derivative demonstrated an IC50 of 0.089 nM against FLT3 and 0.719 nM against CDK2/4, indicating potent kinase inhibition .
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects on several cancer cell lines:
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8t | MV4-11 | 1.22 | FLT3 Inhibition |
| 22 | MCF7 | 0.01 | Aurora-A Kinase Inhibition |
| 24 | H460 | 0.95 | CDK2 Inhibition |
| 36 | HepG2 | 0.03 | Cytotoxicity |
Antiparasitic Activity
The compound also exhibits promising activity against Trypanosoma cruzi, the causative agent of Chagas disease:
- Trypanocidal Efficacy : A series of pyrazole derivatives were evaluated for their ability to inhibit T. cruzi cysteine protease with promising results:
- In Vitro Studies : The compounds were tested in a 3D microtissue model, highlighting their potential for further development in treating parasitic infections.
Table 2: Antiparasitic Activity of Pyrazole Derivatives
| Compound ID | Target Organism | IC50 (µM) | Notes |
|---|---|---|---|
| 3m | Trypanosoma cruzi | 2.75 | Effective in 3D culture models |
| 3g | Trypanosoma cruzi | 6.09 | Cysteine protease inhibitor |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
- Substituents : The presence of halogen groups (Br, Cl) at specific positions enhances potency against various targets.
- Functional Groups : Modifications in the carboxamide region improve binding affinity to target proteins such as kinases and proteases .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
- Study on FLT3 Inhibition : A derivative was found to be more effective than the parent compound FN-1501, showcasing its potential for treating acute myeloid leukemia with IC50 values significantly lower than those of existing treatments .
- Antitumor Activity in Preclinical Models : Compounds were tested in animal models, showing reduced tumor sizes and improved survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
